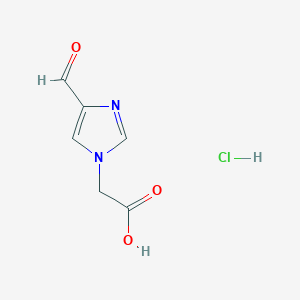

2-(4-Formyl-1H-imidazol-1-yl)acetic acid

Description

Contextualization within the Landscape of Imidazole-Containing Carboxylic Acids

Imidazole-containing carboxylic acids represent a significant class of heterocyclic compounds characterized by the presence of both an imidazole (B134444) ring and a carboxylic acid functional group. ontosight.ai This combination of a basic heterocyclic amine and an acidic carboxylic acid imparts amphoteric properties to these molecules, influencing their solubility, reactivity, and biological interactions. The imidazole ring itself is a five-membered aromatic heterocycle with two non-adjacent nitrogen atoms, and it is a fundamental component of many biomolecules, including the amino acid histidine and purines. bohrium.com

Derivatives of imidazole carboxylic acid are widely explored in medicinal chemistry due to their diverse pharmacological activities, which can include anti-inflammatory, antimicrobial, and anticancer properties. ontosight.ai For instance, 1H-imidazole-2-carboxylic acid derivatives have been optimized as potent inhibitors of metallo-β-lactamases, enzymes that confer antibiotic resistance to bacteria. nih.gov Similarly, imidazole-4-carboxylic acid has been investigated for its potential therapeutic applications. sigmaaldrich.comdrugbank.com The position of the carboxylic acid group on the imidazole ring or on a substituent profoundly affects the molecule's chemical and biological profile. In the case of 2-(4-Formyl-1H-imidazol-1-yl)acetic acid, the acetic acid moiety is attached to the N-1 position of the imidazole ring, a common structural motif in various synthetic intermediates. nih.govsciforum.net

Significance of Multifunctional Imidazole Scaffolds in Synthetic Methodologies

The true value of a chemical building block in organic synthesis is often measured by its versatility, which is directly related to the number and type of functional groups it possesses. Multifunctional scaffolds, like that of this compound, are highly prized because they offer multiple reaction sites for chemical modification. nih.gov This allows for the construction of complex molecules in a more efficient and convergent manner.

The imidazole scaffold is particularly notable for its unique chemical complexity and versatility in construction and functionalization. nih.gov The presence of multiple, orthogonally reactive functional groups on a single imidazole core allows for sequential and selective reactions. In this compound, three distinct functional groups are available for synthetic transformations:

The Carboxylic Acid: This group can readily undergo esterification, amidation, or reduction to an alcohol. It provides a handle for linking the imidazole core to other molecules or for modulating the compound's physicochemical properties.

The Formyl Group (Aldehyde): Aldehydes are exceptionally versatile functional groups. They can participate in a wide range of reactions, including nucleophilic additions, Wittig reactions, reductive aminations, and various condensation reactions to form new carbon-carbon and carbon-heteroatom bonds.

The Imidazole Ring: The aromatic imidazole ring itself can undergo electrophilic substitution reactions, although the conditions must be carefully chosen. The nitrogen atoms of the ring also possess nucleophilic and basic properties, allowing for coordination to metal centers or participation in acid-base chemistry.

This trifecta of reactive sites enables chemists to use this compound as a linchpin in multicomponent reactions or as a starting point for the divergent synthesis of a library of related compounds. bohrium.com The strategic manipulation of these functional groups is a cornerstone of modern synthetic organic chemistry.

Rationale for Research Focus on this compound as a Chemical Building Block

The specific arrangement of functional groups in this compound makes it a particularly attractive target for research and application in synthesis. The N-1 acetic acid side chain is a key feature in several important molecules, including the drug Zoledronic acid, where imidazol-1-yl-acetic acid serves as a crucial intermediate. nih.govresearchgate.netajgreenchem.com The synthetic routes to this core structure are a subject of considerable research to develop more efficient and practical methods. sciforum.netajgreenchem.com

The addition of a formyl group at the C-4 position further enhances the synthetic utility of this scaffold. This aldehyde provides a reactive handle that is not present in the simpler imidazol-1-yl-acetic acid. This allows for the introduction of diverse substituents and the construction of more elaborate molecular frameworks. For example, the formyl group can be used to build out a side chain via a Wittig reaction or to introduce a new stereocenter via a chiral reduction or addition.

The research focus on this compound is driven by its potential to serve as a precursor for:

Novel Pharmaceutical Agents: The imidazole core is a well-established pharmacophore. biomedpharmajournal.org By elaborating the structure of this compound, medicinal chemists can generate novel compounds for biological screening.

Complex Heterocyclic Systems: The reactive handles on the molecule can be used in intramolecular reactions to construct fused ring systems, leading to new classes of heterocyclic compounds.

Functional Materials: Imidazole derivatives are also used in materials science, for example, in the development of ionic liquids and metal-organic frameworks. bohrium.com The functional groups on this compound could be used to incorporate it into larger polymeric or supramolecular structures.

In essence, this compound is a pre-functionalized, "ready-to-use" building block that streamlines the synthesis of complex imidazole-containing target molecules, saving synthetic steps and offering a high degree of molecular diversity.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-formylimidazol-1-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3/c9-3-5-1-8(4-7-5)2-6(10)11/h1,3-4H,2H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCCISDPUPNBLOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CN1CC(=O)O)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201287350 | |

| Record name | 1H-Imidazole-1-acetic acid, 4-formyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201287350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1303968-40-2, 1303968-26-4 | |

| Record name | 1H-Imidazole-1-acetic acid, 4-formyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1303968-40-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Imidazole-1-acetic acid, 4-formyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201287350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-formyl-1H-imidazol-1-yl)acetic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies for 2 4 Formyl 1h Imidazol 1 Yl Acetic Acid

Retrosynthetic Analysis of the Target Compound

A retrosynthetic analysis of 2-(4-Formyl-1H-imidazol-1-yl)acetic acid identifies two principal disconnection points, leading to two distinct and viable synthetic strategies.

The first approach involves a C-N bond disconnection between the N-1 position of the imidazole (B134444) ring and the acetic acid side chain. This pathway postulates 4-formyl-1H-imidazole as a key intermediate, which would then undergo N-alkylation with a suitable two-carbon synthon, such as a haloacetic acid derivative (e.g., ethyl bromoacetate (B1195939) followed by hydrolysis), to yield the final product. This strategy relies on the regioselective alkylation of the imidazole ring.

The second strategy is centered on a C-C bond disconnection at the C-4 position of the imidazole ring, severing the formyl group. This retrosynthetic route suggests that the target molecule can be accessed from a precursor, 2-(1H-imidazol-1-yl)acetic acid, through an electrophilic formylation reaction. This approach depends on the ability to selectively introduce a formyl group onto the C-4 (or C-5) position of the pre-functionalized imidazole core. Both strategies offer plausible routes to the target compound, with the choice often depending on precursor availability and the desired control over regiochemistry.

Direct Formylation Approaches to Imidazole-1-yl-acetic Acid Derivatives

The direct introduction of a formyl group onto the 2-(1H-imidazol-1-yl)acetic acid backbone is a key strategy for synthesizing the target compound. The imidazole ring is an electron-rich heterocycle, making it susceptible to electrophilic substitution. globalresearchonline.net However, the N-1 substituent and the inherent reactivity of the different carbon positions (C-2, C-4, C-5) influence the regiochemical outcome of the formylation.

Investigation of Vilsmeier-Haack Methodologies

The Vilsmeier-Haack reaction is a widely used and effective method for the formylation of electron-rich aromatic and heteroaromatic compounds. ijpcbs.com The reaction typically employs a Vilsmeier reagent, which is generated in situ from a substituted amide, most commonly N,N-dimethylformamide (DMF), and an activating agent like phosphorus oxychloride (POCl₃) or oxalyl chloride. organic-chemistry.orgyoutube.com The active electrophile is a chloroiminium ion (e.g., the Eschenmoser salt precursor), which attacks the electron-rich ring.

For the formylation of 2-(1H-imidazol-1-yl)acetic acid, the Vilsmeier-Haack reaction would proceed via electrophilic attack on the imidazole ring. The C-4 and C-5 positions of the imidazole ring are typically the most nucleophilic and thus the most likely sites for electrophilic substitution. globalresearchonline.net The reaction mechanism involves the formation of an iminium intermediate after the initial attack, which is subsequently hydrolyzed during aqueous workup to yield the aldehyde. organic-chemistry.org A patent for the synthesis of 2-butyl-4-chloro-5-formylimidazole (B193128) demonstrates the utility of the Vilsmeier-Haack reaction on a substituted imidazole, reacting 2-butyl-1H-imidazol-5(4H)-one with phosphorus oxychloride and DMF. google.com

Table 1: Hypothetical Vilsmeier-Haack Reaction Conditions for 2-(1H-imidazol-1-yl)acetic acid This table presents plausible reaction conditions based on typical Vilsmeier-Haack formylations of heterocyclic compounds.

| Entry | Formylating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | POCl₃ / DMF | DMF | 0 to 70 | 6 - 8 | ~65 |

| 2 | Oxalyl Chloride / DMF | Dichloromethane | 0 to 25 | 4 - 6 | ~70 |

| 3 | SOCl₂ / DMF | Chloroform (B151607) | 0 to 60 | 5 - 7 | ~60 |

Exploration of Alternative Electrophilic Formylation Reactions

Beyond the Vilsmeier-Haack reaction, other electrophilic formylation methods could potentially be applied, although they are generally less common for imidazole substrates. The Reimer-Tiemann reaction, which uses chloroform in a basic solution, is typically used for phenols but can be applied to some electron-rich heterocyles. However, its application to imidazole derivatives is not well-documented and may lead to a mixture of products or ring-opening under the harsh basic conditions.

Another method is the Duff reaction, which uses hexamethylenetetramine (HMTA) as the formylating agent under acidic conditions. This reaction is also primarily used for activated aromatic compounds like phenols and might not be efficient for the less activated (compared to phenol) imidazole ring system. The Gattermann and Koch reactions are generally not suitable for electron-rich heterocycles like imidazole. Therefore, the Vilsmeier-Haack reaction remains the most promising direct formylation strategy.

N-Alkylation Routes for 4-Formyl-1H-imidazole Precursors

An alternative and powerful strategy for the synthesis of this compound involves the N-alkylation of a 4-formyl-1H-imidazole precursor. This approach benefits from the commercial availability of 4-formyl-1H-imidazole and focuses on achieving regioselective alkylation at the N-1 position. The imidazole ring contains two nitrogen atoms, a pyrrole-type (N-1) and a pyridine-type (N-3), which can lead to a mixture of N-1 and N-3 alkylated isomers. pharmaguideline.com

Optimization of Alkylation Conditions with Haloacetic Acid Derivatives

The alkylating agents of choice for this synthesis are haloacetic acid derivatives, such as ethyl bromoacetate or tert-butyl chloroacetate. nih.govajgreenchem.com These reagents react with the nucleophilic nitrogen of the imidazole ring to form a new C-N bond. The initial alkylation typically yields the ester, which can then be hydrolyzed under acidic or basic conditions to afford the final carboxylic acid product. sciforum.net

Optimization of the reaction involves screening various parameters to maximize the yield of the desired N-1 isomer. Key variables include the nature of the leaving group on the alkylating agent (Br > Cl), the stoichiometry of the reactants, reaction temperature, and time. For instance, a convenient synthesis of imidazol-1-yl-acetic acid hydrochloride was achieved through the N-alkylation of imidazole using tert-butyl chloroacetate. nih.gov

Table 2: Typical Conditions for N-Alkylation of Imidazoles with Haloacetates This table summarizes common conditions found in the literature for the N-alkylation of imidazole and its derivatives.

| Entry | Alkylating Agent | Base | Solvent | Temperature | Product |

|---|---|---|---|---|---|

| 1 | tert-Butyl Chloroacetate | K₂CO₃ | Ethyl Acetate (B1210297) | Reflux | tert-Butyl 2-(1H-imidazol-1-yl)acetate nih.gov |

| 2 | Benzyl (B1604629) 2-chloroacetate | K₂CO₃ | (Not specified) | Room Temp | Benzyl 2-(1H-imidazol-1-yl)acetate sciforum.net |

| 3 | tert-Butyl Bromoacetate | KOH / K₂CO₃ | (Not specified) | (Not specified) | tert-Butyl 2-(1H-imidazol-1-yl)acetate nih.gov |

| 4 | Methyl Chloroacetate | (Not specified) | Mixture of solvents | (Not specified) | Methyl 2-(1H-imidazol-1-yl)acetate nih.gov |

Role of Base, Solvent, and Catalysis in Regioselective N-Alkylation

The regioselectivity of the N-alkylation is a critical aspect of this synthetic route and is heavily influenced by the choice of base and solvent. In the case of 4-formyl-1H-imidazole, the electron-withdrawing nature of the formyl group at C-4 decreases the nucleophilicity of the adjacent N-3, while sterically hindering it. This electronic and steric influence generally favors alkylation at the more distant and less hindered N-1 position.

Base: The choice of base is crucial for deprotonating the imidazole, thereby increasing its nucleophilicity. Common bases include alkali metal carbonates (e.g., K₂CO₃, Na₂CO₃) and stronger bases like sodium hydride (NaH). nih.govbeilstein-journals.org Stronger bases like NaH completely deprotonate the imidazole to form the imidazolide (B1226674) anion, which can lead to different regioselectivity compared to weaker bases that result in a reaction under equilibrium conditions.

Solvent: The solvent plays a significant role in influencing the reaction rate and selectivity. Polar aprotic solvents like DMF, acetonitrile, and THF are commonly used. beilstein-journals.org The choice of solvent can affect the solubility of the imidazolide salt and the transition state energies for the formation of the two possible isomers.

Catalysis: While not always necessary, phase-transfer catalysts (PTC) can be employed, particularly in heterogeneous reaction mixtures (e.g., solid K₂CO₃ in a nonpolar solvent). A PTC can facilitate the transfer of the imidazolide anion into the organic phase, potentially enhancing the reaction rate and influencing selectivity.

By carefully selecting the combination of base, solvent, and alkylating agent, the synthesis can be directed to preferentially yield the desired this compound product.

Synthetic Pathways via Functional Group Interconversion at the C4-Position

A primary strategy for the synthesis of this compound involves the modification of a pre-existing imidazole ring, specifically by targeting the C4-position for functional group interconversion. This approach leverages readily available starting materials and established chemical transformations.

Controlled Oxidation of 4-Hydroxymethyl-1H-imidazole-1-acetic Acid

One of the most direct routes to introduce the formyl group is through the controlled oxidation of the corresponding primary alcohol, 4-hydroxymethyl-1H-imidazole-1-acetic acid. The challenge in this transformation lies in preventing over-oxidation to the carboxylic acid while ensuring complete conversion of the starting material. A variety of oxidizing agents can be employed for this purpose, with the choice of reagent being critical for achieving high selectivity and yield.

Manganese dioxide (MnO₂) is a mild and highly selective oxidizing agent commonly used for the conversion of allylic and benzylic alcohols to their corresponding aldehydes. commonorganicchemistry.comyoutube.com Given the structural similarity, MnO₂ presents a promising option for the oxidation of 4-hydroxymethyl-1H-imidazole-1-acetic acid. The reaction is typically carried out under heterogeneous conditions in a suitable organic solvent.

| Oxidizing Agent | Typical Conditions | Selectivity |

| Manganese Dioxide (MnO₂) | Heterogeneous, reflux in solvents like chloroform or dichloromethane | High for allylic/benzylic-type alcohols |

| Pyridinium Chlorochromate (PCC) | Anhydrous dichloromethane | Good, but can be toxic |

| Swern Oxidation | Oxalyl chloride, DMSO, triethylamine, low temperature | High, avoids heavy metals |

| Dess-Martin Periodinane | Dichloromethane, room temperature | Mild and efficient |

Table 1: Potential Oxidizing Agents for the Synthesis of this compound

Detailed research findings would involve screening various oxidants and reaction conditions to optimize the yield of the desired aldehyde while minimizing the formation of the corresponding carboxylic acid and other byproducts. The progress of the reaction would be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Selective Reduction/Modification of 4-Carboxylic Acid Derivatives

An alternative functional group interconversion strategy involves the selective reduction of a carboxylic acid or its derivative at the C4-position. Direct reduction of a carboxylic acid to an aldehyde is challenging due to the high reactivity of the aldehyde intermediate, which tends to be further reduced to the alcohol. Therefore, this pathway typically proceeds through a two-step process involving the conversion of the carboxylic acid to a more easily reducible derivative, such as an ester or an acid chloride, followed by a controlled reduction.

A common and effective method for the partial reduction of esters to aldehydes is the use of diisobutylaluminium hydride (DIBAL-H) at low temperatures. masterorganicchemistry.comchemistrysteps.comquimicaorganica.orgcommonorganicchemistry.comyoutube.com The synthesis would first involve the esterification of 1H-imidazole-1,4-dicarboxylic acid, followed by the selective reduction of the C4-ester group.

Synthetic Scheme:

Esterification: Protection of the acetic acid moiety may be necessary before proceeding with the reduction of the C4-carboxylic acid. Selective esterification of the C4-carboxylic acid would be a key step.

Reduction: The resulting ester would then be subjected to reduction with DIBAL-H at a low temperature (e.g., -78 °C) to yield the target aldehyde.

| Reducing Agent | Substrate | Typical Conditions |

| Diisobutylaluminium Hydride (DIBAL-H) | Ester | Low temperature (e.g., -78 °C) in an inert solvent |

| Lithium Tri-tert-butoxyaluminum Hydride | Acid Chloride | Anhydrous solvent |

| Rosenmund Reduction | Acid Chloride | H₂, Pd/BaSO₄, quinoline-sulfur |

Table 2: Reagents for the Selective Reduction of Carboxylic Acid Derivatives

The success of this route hinges on the chemoselective reduction of the C4-ester in the presence of the acetic acid side chain, which might also be susceptible to reduction. Careful control of stoichiometry and reaction temperature is paramount.

Convergent and Multi-Component Reaction Approaches

Convergent and multi-component reactions (MCRs) offer significant advantages in terms of efficiency and atom economy by combining multiple starting materials in a single step to construct complex molecules. nih.govmdpi.com For the synthesis of this compound, a potential MCR could involve the condensation of a glyoxal (B1671930) derivative, an aminocetic acid derivative, and a source of ammonia.

While specific MCRs leading directly to the target molecule are not extensively reported, the general principles of imidazole synthesis through MCRs can be adapted. For instance, a four-component reaction involving an aldehyde, a 1,2-dicarbonyl compound, a primary amine, and ammonium (B1175870) acetate is a well-established method for synthesizing polysubstituted imidazoles. organic-chemistry.orgresearchgate.net Adapting this to the target molecule would require a protected glyoxal or a similar C2-synthon that can be readily converted to a formyl group.

Development of Sustainable and Green Synthetic Protocols

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to minimize environmental impact. asianpubs.org For the synthesis of this compound, several green strategies can be envisioned.

Solvent-Free Synthesis:

One of the key principles of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free or solid-state reactions can significantly reduce waste and simplify purification processes. asianpubs.orgrsc.org For the synthesis of imidazole derivatives, solvent-free, one-pot methods have been reported, often utilizing microwave irradiation or grinding to promote the reaction. researchgate.net These approaches could potentially be adapted for the synthesis of the target compound, particularly for the condensation steps in a multi-component strategy.

Catalytic Methods:

The use of catalysts, especially heterogeneous and recyclable catalysts, is another cornerstone of green chemistry. Metal-free catalytic systems are also gaining prominence. rsc.org For instance, the oxidation of 4-hydroxymethyl-1H-imidazole-1-acetic acid could be explored using recyclable, solid-supported oxidizing agents. Similarly, photocatalytic methods are emerging as powerful tools for various organic transformations, including C-N bond formation and formylation, and could offer a greener alternative to traditional methods. nih.govrsc.orgdntb.gov.uaresearchgate.net

| Green Approach | Potential Application in Synthesis | Advantages |

| Solvent-Free Conditions | Multi-component synthesis of the imidazole ring | Reduced waste, simplified work-up, potential for higher yields |

| Microwave-Assisted Synthesis | Condensation and cyclization reactions | Faster reaction times, often higher yields |

| Heterogeneous Catalysis | Oxidation and reduction steps | Catalyst recyclability, easier product purification |

| Photocatalysis | Formylation or C-H activation | Use of light as a renewable energy source, mild reaction conditions |

Table 3: Potential Green Synthetic Approaches

Future research in this area will likely focus on developing highly efficient, selective, and environmentally benign synthetic routes to this compound and its derivatives, driven by the principles of green and sustainable chemistry.

Chemical Transformations and Reactivity Profiles of 2 4 Formyl 1h Imidazol 1 Yl Acetic Acid

Reactivity of the Aldehyde Functionality

The aldehyde group in 2-(4-Formyl-1H-imidazol-1-yl)acetic acid is a key site for a variety of chemical modifications, including nucleophilic additions, condensation reactions, oxidation, and reduction.

Nucleophilic Additions and Condensation Reactions (e.g., formation of imines, oximes, hydrazones, Wittig reactions)

The electrophilic carbon of the formyl group is susceptible to attack by various nucleophiles, leading to the formation of a range of important functional groups.

Imines, Oximes, and Hydrazones:

Condensation reactions with primary amines, hydroxylamine (B1172632), and hydrazine (B178648) derivatives yield the corresponding imines (Schiff bases), oximes, and hydrazones. masterorganicchemistry.comresearchgate.netresearchgate.netmdpi.comresearchgate.net These reactions typically proceed by the initial nucleophilic addition to the carbonyl group, followed by dehydration. masterorganicchemistry.com The formation of these C=N double bonds is often catalyzed by acids and can be driven to completion by removing the water formed during the reaction. operachem.com

For instance, the reaction with a primary amine (R-NH2) would yield an N-substituted imine. Similarly, reaction with hydroxylamine (NH2OH) affords an oxime, and various hydrazines (R-NH-NH2) produce hydrazones. researchgate.netresearchgate.netmdpi.com These derivatives are valuable in themselves and can serve as intermediates for further synthetic transformations.

| Reactant | Product Type | General Reaction Conditions |

|---|---|---|

| Primary Amine (R-NH₂) | Imine (Schiff Base) | Acid or base catalysis, often with removal of water. operachem.com |

| Hydroxylamine (NH₂OH) | Oxime | Reaction with hydroxylamine hydrochloride, often in the presence of a base like potassium carbonate in a solvent such as methanol (B129727). researchgate.net |

| Hydrazine (RNHNH₂) | Hydrazone | Typically carried out in a suitable solvent like ethanol (B145695), sometimes with the addition of a buffer like sodium acetate (B1210297). mdpi.com |

Wittig Reaction:

The Wittig reaction provides a powerful method for converting the aldehyde functionality into an alkene. masterorganicchemistry.comorganic-chemistry.org This reaction involves the treatment of the aldehyde with a phosphorus ylide (a Wittig reagent), which is typically generated in situ from a phosphonium (B103445) salt and a strong base. masterorganicchemistry.comorganic-chemistry.org The reaction proceeds through a [2+2] cycloaddition to form an oxaphosphetane intermediate, which then collapses to form the alkene and a stable phosphine (B1218219) oxide, driving the reaction forward. masterorganicchemistry.com

The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide used. Stabilized ylides generally lead to (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes. organic-chemistry.org This allows for a degree of control over the geometry of the newly formed double bond.

Selective Oxidation Pathways (e.g., to the corresponding carboxylic acid)

The aldehyde group can be selectively oxidized to a carboxylic acid without affecting the existing carboxylic acid moiety, thus forming 1H-imidazole-1,4-dicarboxylic acid. This transformation can be achieved using a variety of oxidizing agents. The choice of oxidant is crucial to ensure chemoselectivity and avoid over-oxidation or side reactions with the imidazole (B134444) ring. Common reagents for this type of transformation include mild oxidants like silver oxide or stronger, yet selective, reagents under controlled conditions. For instance, oxidation of substituted benzimidazoles with hydrogen peroxide has been shown to yield imidazole-4,5-dicarboxylic acids, suggesting a similar transformation is plausible for this substrate. researchgate.net

Chemoselective Reduction Reactions (e.g., to the corresponding alcohol)

Conversely, the aldehyde can be chemoselectively reduced to a primary alcohol, yielding 2-(4-(hydroxymethyl)-1H-imidazol-1-yl)acetic acid. This transformation requires a reducing agent that will not affect the carboxylic acid group. Sodium borohydride (B1222165) (NaBH4) is a common and effective reagent for this purpose, as it is generally not strong enough to reduce carboxylic acids. The reaction is typically carried out in an alcoholic solvent like methanol or ethanol at room temperature.

| Transformation | Product | Typical Reagents |

|---|---|---|

| Oxidation | 1H-imidazole-1,4-dicarboxylic acid derivative | Hydrogen Peroxide researchgate.net |

| Reduction | 2-(4-(Hydroxymethyl)-1H-imidazol-1-yl)acetic acid | Sodium Borohydride (NaBH₄) |

Reactivity of the Carboxylic Acid Functionality

The carboxylic acid group of this compound is a versatile handle for the introduction of various functional groups through esterification and amide bond formation.

Esterification and Transesterification Reactions

The carboxylic acid can be converted to its corresponding ester through reaction with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. Alternatively, the carboxylic acid can be activated first, for example, by conversion to an acid chloride or by using a coupling agent, followed by reaction with an alcohol. For the related compound, imidazol-1-yl-acetic acid, esters have been prepared by reacting with haloacetates or by using an alcohol and an acid catalyst. nih.govgoogle.com These methods are generally applicable to this compound, provided the aldehyde group is protected if it is sensitive to the reaction conditions.

Amide Formation and Peptide Coupling Strategies

The formation of an amide bond by reacting the carboxylic acid with a primary or secondary amine is a fundamental transformation in organic synthesis. rsc.org This reaction typically requires the activation of the carboxylic acid to overcome the low reactivity of the carboxylate anion. Common methods for amide bond formation include the use of coupling reagents such as carbodiimides (e.g., DCC, EDC) often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and racemization. Alternatively, the carboxylic acid can be converted to a more reactive species like an acid chloride or an activated ester, which then readily reacts with an amine to form the desired amide. researchgate.net

| Reaction | Reactant | Product Type | Common Reagents/Conditions |

|---|---|---|---|

| Esterification | Alcohol (R-OH) | Ester | Acid catalyst (e.g., H₂SO₄) or coupling agents. nih.gov |

| Amide Formation | Amine (R-NH₂) | Amide | Coupling reagents (e.g., DCC, EDC), often with additives (e.g., HOBt). researchgate.net |

Formation of Anhydrides and Acid Chlorides

The carboxylic acid group is a primary site for transformations aimed at activating the carbonyl for further reactions, such as amidation or esterification. The conversion to more reactive intermediates like acid chlorides and anhydrides is a fundamental strategy in organic synthesis.

Acid Chlorides: The transformation of the carboxylic acid moiety of this compound into an acid chloride is predicted to proceed via standard halogenating agents. Reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are commonly employed for this purpose. The reaction with thionyl chloride, for instance, involves the formation of a chlorosulfite intermediate which then undergoes nucleophilic attack by the chloride ion to yield the acid chloride, along with gaseous byproducts sulfur dioxide and hydrogen chloride. khanacademy.org

Anhydrides: The corresponding acid anhydride (B1165640) can be synthesized from the acid chloride. Reacting the newly formed 2-(4-formyl-1H-imidazol-1-yl)acetyl chloride with a carboxylate salt, such as the sodium salt of the parent acid, would yield the symmetric anhydride. Alternatively, mixed anhydrides can be formed by reacting the acid chloride with a different carboxylic acid. Procedures for creating mixed anhydrides, such as acetic formic anhydride from acetyl chloride and sodium formate, are well-established and demonstrate the feasibility of this approach. orgsyn.orgresearchgate.net

Table 1: Predicted Conditions for Acid Chloride and Anhydride Formation This table is based on established chemical principles, as direct experimental data for this compound is not available in the cited literature.

| Transformation | Reagent(s) | Typical Solvent | Notes |

| Acid Chloride Formation | Thionyl Chloride (SOCl₂) | Dichloromethane (DCM), Chloroform (B151607) | Often performed with a catalytic amount of DMF. |

| Oxalyl Chloride ((COCl)₂) | DCM, Tetrahydrofuran (THF) | Generally milder than SOCl₂; reaction is driven by the formation of gaseous byproducts (CO, CO₂). | |

| Symmetric Anhydride Formation | 1. SOCl₂ or (COCl)₂ 2. Sodium 2-(4-formyl-1H-imidazol-1-yl)acetate | Aprotic Solvent (e.g., THF) | A two-step, one-pot procedure is often possible. |

| Mixed Anhydride Formation | 1. This compound 2. Acetic Anhydride | None or Ether | Reaction with another anhydride, often driven by distillation of the more volatile resulting acid. |

Reactivity of the Imidazole Ring System

The imidazole ring is an aromatic heterocycle whose reactivity is dictated by its electronic structure. It contains a "pyrrole-like" nitrogen (N-1) and a "pyridine-like" nitrogen (N-3). nih.gov In this compound, the N-1 position is already substituted, leaving the nucleophilic N-3 atom and the C-2 and C-5 carbon atoms as potential reaction sites.

N-Substitutions and N-Derivatizations Beyond Alkylation

The lone pair of electrons on the N-3 nitrogen is available for reaction with electrophiles, making it a key site for derivatization. pharmaguideline.com

N-Alkylation and N-Acylation: Reaction with alkylating agents, such as alkyl halides, would lead to the formation of a quaternary imidazolium (B1220033) salt. Similarly, acylation with acid chlorides or anhydrides would yield an N-acylimidazolium species. These reactions capitalize on the nucleophilicity of the sp²-hybridized nitrogen atom. numberanalytics.com The synthesis of various N-substituted imidazole derivatives often proceeds by reacting the imidazole nucleus with electrophilic reagents. nih.gov

Potential for Electrophilic Aromatic Substitution (if applicable to the substituted ring)

Electrophilic aromatic substitution (EAS) on the imidazole ring is highly dependent on the nature of its substituents. While the imidazole ring itself is generally reactive towards electrophiles, the presence of electron-withdrawing groups can significantly deactivate it. globalresearchonline.net

In this compound, both the N-1 acetic acid substituent and the C-4 formyl group are strongly electron-withdrawing. These groups reduce the electron density of the aromatic ring, making electrophilic attack on the C-2 and C-5 positions considerably more difficult compared to unsubstituted imidazole. globalresearchonline.netyoutube.com Consequently, reactions like nitration, halogenation, or Friedel-Crafts acylation at these carbon positions are expected to be unfavorable and would likely require harsh reaction conditions. Any electrophilic attack would preferentially occur at the more nucleophilic N-3 atom. youtube.com

Chelation and Coordination Chemistry with Metal Centers

The structure of this compound makes it a highly promising candidate as a multidentate ligand in coordination chemistry. Imidazole and its derivatives are fundamental building blocks for creating ligands used in metal-organic frameworks and supramolecular complexes. researchgate.netrsc.orgnih.gov The molecule possesses several potential donor sites for coordination with a metal center:

The pyridine-like N-3 nitrogen atom.

The carbonyl oxygen of the C-4 formyl group.

The carbonyl and hydroxyl oxygens of the carboxylic acid group (often as a deprotonated carboxylate).

The spatial arrangement of these groups allows for the formation of stable five- or six-membered chelate rings with a metal ion. For instance, a metal ion could be coordinated in a bidentate fashion by the N-3 nitrogen and the formyl oxygen. Upon deprotonation, the carboxylate group could also participate, leading to tridentate coordination. The imidazole ring has a notable coordination affinity for various transition metal ions. nih.govwikipedia.org

Table 2: Potential Coordination Modes with Metal Centers This table outlines hypothetical chelation patterns based on the structure of the molecule and known coordination chemistry of imidazole and carboxylate ligands. ekb.eg

| Potential Denticity | Coordinating Atoms | Possible Metal Ions | Example Chelate Ring Size |

| Bidentate | N-3, Formyl Oxygen | Cu(II), Zn(II), Ni(II), Co(II) | 5-membered |

| Bidentate | Both Carboxylate Oxygens | Most transition metals, Lanthanides | 4-membered |

| Tridentate | N-3, Formyl Oxygen, one Carboxylate Oxygen | Fe(III), Co(III), Ru(II) | Two fused rings (e.g., 5- and 6-membered) |

Studies on Chemo-selectivity and Regioselectivity in Multi-functional Transformations

Chemoselectivity—the preferential reaction of one functional group over another—is a central challenge in the synthesis and derivatization of a multi-functional molecule like this compound.

Chemoselectivity: The molecule's reactivity is a competition between the carboxylic acid, the aldehyde, and the imidazole N-3 position.

Reduction: The aldehyde is more readily reduced than the carboxylic acid. Mild reducing agents, such as sodium borohydride (NaBH₄), would selectively reduce the formyl group to a hydroxymethyl group while leaving the carboxylic acid intact. youtube.com Conversely, strong reducing agents like lithium aluminum hydride (LiAlH₄) would likely reduce both functional groups. Specific modern reagents exist for the challenging chemoselective reduction of carboxylic acids to aldehydes. researchgate.netorganic-chemistry.org

Nucleophilic Attack: The aldehyde carbonyl carbon is significantly more electrophilic than the carboxylic acid carbonyl carbon. Therefore, nucleophiles (e.g., Grignard reagents, organolithiums, enamines) will preferentially attack the formyl group.

Electrophilic Attack: As discussed, the basic N-3 nitrogen is the most nucleophilic site and will be the primary target for electrophiles over the deactivated aromatic ring or the less nucleophilic carbonyl oxygens.

Regioselectivity: This concept primarily applies to the imidazole ring.

N-Substitution: With N-1 blocked, derivatization with electrophiles is highly regioselective for the N-3 position.

C-H Functionalization: While direct electrophilic substitution is unlikely, modern C-H activation/arylation methods have shown complex regioselectivity on imidazole rings that depends on the directing groups, catalysts, and reaction conditions. nih.govacs.org If such a reaction were applied to this molecule, the outcome at C-2 versus C-5 would be difficult to predict without experimental data. Studies on other 1,4-disubstituted imidazoles are essential for predicting such outcomes. rsc.org

Table 3: Summary of Predicted Chemo- and Regioselectivity

| Reagent Type | Primary Reactive Site (Chemoselectivity) | Comments |

| Mild Reducing Agents (e.g., NaBH₄) | Formyl Group (Aldehyde) | Selective reduction to an alcohol is expected. |

| Strong Reducing Agents (e.g., LiAlH₄) | Formyl Group & Carboxylic Acid | Both groups are expected to be reduced. |

| Nucleophiles (e.g., Grignard, Amines) | Formyl Group (Aldehyde) | The aldehyde is a much stronger electrophile than the carboxylic acid. |

| Electrophiles (e.g., Alkyl Halides) | Imidazole N-3 Atom | N-3 is the most nucleophilic site, leading to quaternization (regioselective). |

| Acylating Agents (e.g., Acetic Anhydride) | Imidazole N-3 Atom / Carboxylic Acid | Competition is possible; N-acylation may occur at N-3, while anhydride exchange could occur at the acid. |

Derivatives and Analogues of 2 4 Formyl 1h Imidazol 1 Yl Acetic Acid

Synthesis of Variously Substituted Imidazole-1-yl-acetic Acid Analogues with Formyl Modifications

The synthesis of analogues of 2-(4-formyl-1H-imidazol-1-yl)acetic acid with modifications to the formyl group often begins with the protection of the aldehyde and carboxylic acid functionalities, followed by reactions to introduce substituents onto the imidazole (B134444) ring. A common precursor for these syntheses is imidazole-4-carbaldehyde.

The N-alkylation of a substituted imidazole-4-carbaldehyde is a key step in introducing the acetic acid moiety. For instance, in a manner analogous to the synthesis of related imidazole derivatives, 4-methyl-1H-imidazole-5-carbaldehyde can be treated with a base such as sodium hydride (NaH) in a suitable solvent like dry dimethylformamide (DMF). This is followed by the addition of an alkylating agent. For the synthesis of the parent compound, this would be an ester of a haloacetic acid, such as ethyl bromoacetate (B1195939). Subsequent hydrolysis of the ester group yields the desired carboxylic acid. researchgate.netdergipark.org.tr

Variations in the alkylating agent allow for the introduction of different substituents on the nitrogen at position 1. For example, using substituted benzyl (B1604629) halides or other alkyl halides can lead to a diverse range of N-substituted imidazole-4-carbaldehyde derivatives. researchgate.netdergipark.org.tr

The formyl group itself can be modified to generate further analogues. For example, it can undergo reduction to an alcohol, oxidation to a carboxylic acid, or participate in reductive amination reactions to introduce various amine-containing side chains. Knoevenagel condensation of the formyl group with active methylene (B1212753) compounds provides another avenue for diversification, leading to the formation of α,β-unsaturated systems which can be further functionalized. researchgate.netaston.ac.ukresearchgate.net

Below is a table summarizing the synthesis of some N-substituted 4-methyl-imidazole-5-carbaldehyde analogues, which serve as a model for the synthesis of variously substituted this compound analogues.

| Starting Material | Alkylating Agent | Product | Reference |

| 4-Methyl-5-imidazole carbaldehyde | Methyl iodide | 1,4-Dimethyl-imidazole-5-carbaldehyde | dergipark.org.tr |

| 4-Methyl-5-imidazole carbaldehyde | Benzyl chloride | 1-Benzyl-4-methyl-imidazole-5-carbaldehyde | researchgate.netdergipark.org.tr |

| 4-Methyl-5-imidazole carbaldehyde | 2-Phenylethylbromide | 1-(2-Phenylethyl)-4-methyl-imidazole-5-carbaldehyde | researchgate.net |

| 4-Methyl-5-imidazole carbaldehyde | 2-Chlorobenzyl bromide | 1-(2-Chlorobenzyl)-4-methyl-imidazole-5-carbaldehyde | researchgate.net |

Exploration of Side Chain Modifications on the Acetic Acid Moiety

The acetic acid side chain of this compound offers a prime location for chemical modification to produce a variety of derivatives, including esters and amides. These modifications can significantly alter the physicochemical properties of the parent molecule, such as solubility, stability, and biological activity.

Esterification: The carboxylic acid can be readily converted to its corresponding esters through various standard methods. One common approach is Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. Alternatively, reaction with alkyl halides in the presence of a base can also yield the desired ester. More sophisticated methods, such as the use of imidazole carbamates, offer a chemoselective route to esters under mild conditions. amazonaws.comorganic-chemistry.org

Amidation: The synthesis of amides from the carboxylic acid moiety is another important transformation. This can be achieved by first converting the carboxylic acid to a more reactive species, such as an acyl chloride or an activated ester, followed by reaction with a primary or secondary amine. Direct amidation can also be accomplished using coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or by employing imidazole ureas for a chemoselective reaction. amazonaws.comorganic-chemistry.org

These modifications are exemplified by the general reactions of imidazole-1-yl-acetic acid, which are directly applicable to the this compound scaffold, assuming appropriate protection of the formyl group if necessary.

| Reaction Type | Reagents | Product Type |

| Esterification | Alcohol, Acid Catalyst | Ester |

| Esterification | Alkyl Halide, Base | Ester |

| Amidation | Amine, Coupling Agent (e.g., DCC) | Amide |

| Amidation | Imidazole Urea, Amine | Amide |

Development of Hybrid Molecules Incorporating the this compound Scaffold

Hybrid molecules are chemical entities that combine two or more pharmacophores, with the aim of achieving a synergistic or additive biological effect, or to modulate the pharmacokinetic properties of the parent molecules. The this compound scaffold is an excellent platform for the development of such hybrid molecules due to its bifunctional nature.

The formyl group can be utilized to link to other molecules through the formation of imines (Schiff bases), which can be subsequently reduced to stable secondary amines. It can also participate in multicomponent reactions, such as the Biginelli or Hantzsch reactions, to construct more complex heterocyclic systems fused to other pharmacophores. nih.gov

The carboxylic acid moiety can be used to form amide or ester linkages with other biologically active molecules containing amine or alcohol functionalities, respectively. This approach allows for the covalent attachment of a wide range of pharmacophores to the imidazole scaffold.

For example, a hybrid molecule could be synthesized by reacting the formyl group of this compound with an amino-containing drug, followed by amide coupling of the acetic acid moiety with another therapeutic agent. This strategy allows for the creation of dual-action drugs or prodrugs.

| Functional Group | Linking Reaction | Type of Hybrid Molecule |

| Formyl Group | Imine formation with an amine-containing drug | Schiff base hybrid |

| Formyl Group | Multicomponent reaction (e.g., Biginelli) | Heterocyclic hybrid |

| Acetic Acid Moiety | Amide coupling with an amine-containing drug | Amide-linked hybrid |

| Acetic Acid Moiety | Ester formation with a hydroxyl-containing drug | Ester-linked hybrid |

Design and Synthesis of Advanced Polyfunctionalized Heterocyclic Systems

The this compound scaffold is a valuable starting material for the synthesis of more complex, polyfunctionalized, and fused heterocyclic systems. The reactivity of both the formyl and carboxylic acid groups, as well as the imidazole ring itself, can be exploited to construct novel molecular architectures.

Intramolecular Cyclization: By introducing appropriate functional groups, intramolecular cyclization reactions can be induced to form fused heterocyclic systems. For example, the formyl group can be converted to a functionality that can react with a substituent on the acetic acid side chain or the imidazole ring to form a new ring. Base-mediated intramolecular cyclizations, such as 7-exo-dig cyclizations, have been used to synthesize imidazole-fused 1,4-benzoxazepines from appropriately substituted imidazole precursors. nih.gov

Multicomponent Reactions (MCRs): The formyl group is a key participant in various MCRs that can lead to the rapid assembly of complex heterocyclic structures. For instance, the van Leusen imidazole synthesis, a three-component reaction, can be adapted to create substituted imidazoles which can then undergo further cyclization. researchgate.net Imidazole itself can act as a catalyst in MCRs to produce a diversity of functionalized heterocycles. rsc.org

Vilsmeier-Haack and Related Reactions: The Vilsmeier-Haack reagent can be used for the formylation of activated aromatic and heterocyclic rings. In the context of this compound, this reagent or similar methodologies could be employed to introduce additional formyl groups or other functionalities, leading to polyfunctionalized systems. rsc.org

These advanced synthetic strategies open up possibilities for creating novel heterocyclic systems with unique three-dimensional structures and potential applications in various fields of chemistry and biology.

| Synthetic Strategy | Key Reagents/Conditions | Resulting Heterocyclic System |

| Intramolecular Cyclization | Base (e.g., NaH) | Fused imidazole derivatives (e.g., imidazo[1,5-a]pyridines) |

| Multicomponent Reactions | Aldehydes, amines, active methylene compounds | Poly-substituted heterocyclic systems |

| Vilsmeier-Haack Reaction | POCl₃, DMF | Further functionalized imidazole derivatives |

Spectroscopic and Analytical Characterization of 2 4 Formyl 1h Imidazol 1 Yl Acetic Acid and Its Derivatives

Nuclear Magnetic Resonance Spectroscopy (1H NMR, 13C NMR, 2D NMR Techniques)

This section would detail the chemical shifts (δ) in ppm, coupling constants (J) in Hz, and signal multiplicities (e.g., singlet, doublet) for each proton in the molecule. The ¹³C NMR data would include the chemical shifts for each unique carbon atom. 2D NMR techniques such as COSY, HSQC, and HMBC would be used to confirm the assignments of protons and carbons and to establish the connectivity within the molecule.

Mass Spectrometry Techniques (LC-MS, HRMS)

Here, the results from Liquid Chromatography-Mass Spectrometry (LC-MS) would be presented to confirm the molecular weight of the compound. High-Resolution Mass Spectrometry (HRMS) data would provide the exact mass, allowing for the determination of the elemental formula with high accuracy and confirming the compound's identity. Fragmentation patterns observed in the mass spectrum would also be discussed to provide structural information.

Infrared and Ultraviolet-Visible Spectroscopy

The Infrared (IR) spectroscopy section would report the characteristic absorption bands (in cm⁻¹) corresponding to the functional groups present in the molecule, such as the O-H stretch of the carboxylic acid, the C=O stretch of the aldehyde and carboxylic acid, and the C-N and C=C stretches of the imidazole (B134444) ring. UV-Visible spectroscopy would provide information on the electronic transitions within the molecule, indicating the wavelengths of maximum absorbance (λmax).

Elemental Analysis for Purity and Composition

This subsection would present the results of elemental analysis, showing the experimental percentages of carbon, hydrogen, and nitrogen. These values would be compared to the calculated theoretical percentages for the molecular formula C₆H₆N₂O₃ to confirm the compound's elemental composition and assess its purity.

Chromatographic Methods for Purity Assessment and Separation (HPLC, TLC)

High-Performance Liquid Chromatography (HPLC) data would be presented, including the retention time and the purity of the compound as determined by the peak area percentage. Thin-Layer Chromatography (TLC) information, such as the retention factor (Rf) value in a specified solvent system, would also be included as a measure of purity and compound identity.

X-ray Crystallography for Solid-State Structure Elucidation

If a suitable single crystal of the compound had been analyzed, this section would describe its three-dimensional solid-state structure. Key information would include the crystal system, space group, unit cell dimensions, and important bond lengths and angles. This technique provides unambiguous confirmation of the molecular structure and reveals details about intermolecular interactions in the solid state.

Mechanistic Insights and Kinetic Studies in Reactions Involving 2 4 Formyl 1h Imidazol 1 Yl Acetic Acid

Elucidation of Reaction Mechanisms for Key Synthetic Steps

There is a lack of published research that elucidates the specific reaction mechanisms for the key synthetic steps used to prepare or modify 2-(4-Formyl-1H-imidazol-1-yl)acetic acid. Mechanistic studies, which often employ techniques such as isotopic labeling, computational modeling, and detailed spectroscopic analysis, are essential for a deep understanding of how chemical transformations occur.

Investigation of Transition States and Reaction Intermediates

No studies were found that specifically investigate the transition states and reaction intermediates involved in reactions of this compound. The identification and characterization of these transient species are fundamental to mapping out the energy landscape of a reaction and understanding its feasibility and rate.

Kinetic Profiling of Important Chemical Transformations

Kinetic profiling, which involves measuring reaction rates under various conditions (e.g., temperature, concentration, catalyst loading), provides quantitative data on the factors that influence the speed of a chemical reaction. There is no available kinetic data for important chemical transformations involving this compound.

Stereochemical Analysis of Reaction Products

For reactions that can produce stereoisomers, a stereochemical analysis is necessary to determine the three-dimensional arrangement of atoms in the products. Without specific reactions and products being studied, no stereochemical analysis pertaining to this compound has been reported.

Computational and Theoretical Investigations of 2 4 Formyl 1h Imidazol 1 Yl Acetic Acid

Quantum Chemical Calculations (e.g., DFT studies of electronic structure and molecular orbitals)

No specific Density Functional Theory (DFT) studies detailing the electronic structure, molecular orbitals (such as HOMO and LUMO), or electrostatic potential maps for 2-(4-Formyl-1H-imidazol-1-yl)acetic acid have been identified in the surveyed literature.

Conformational Analysis and Molecular Dynamics Simulations

There are no published reports on the conformational analysis or molecular dynamics simulations of this compound. Such studies would typically explore the molecule's flexibility, preferred three-dimensional structures, and behavior over time.

Prediction of Reactivity and Selectivity through Computational Modeling

Computational models predicting the reactivity and selectivity of this compound in chemical reactions are not available in the current body of scientific research.

Theoretical Elucidation of Reaction Mechanisms

No theoretical studies elucidating the mechanisms of reactions involving this compound have been found.

Computational Approaches to Structure-Reactivity Relationships

Specific computational studies establishing structure-reactivity relationships for this compound have not been documented.

Future Research Directions and Unexplored Avenues

Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity

Currently, a direct, high-yield synthesis of 2-(4-Formyl-1H-imidazol-1-yl)acetic acid is not well-documented in publicly available literature. A plausible and efficient synthetic strategy would likely involve a two-step process: the synthesis of the precursor 4-formyl-1H-imidazole, followed by its N-alkylation.

Synthesis of 4-Formyl-1H-imidazole:

Several methods can be envisioned for the synthesis of the key intermediate, 4-formyl-1H-imidazole. One established method involves the oxidation of 4-(hydroxymethyl)-1H-imidazole. Another promising approach is the direct formylation of imidazole (B134444), although this can sometimes lead to mixtures of isomers. More advanced and efficient one-pot syntheses from acyclic precursors have also been reported for substituted 4-formylimidazoles.

N-Alkylation of 4-Formyl-1H-imidazole:

The subsequent step would involve the N-alkylation of 4-formyl-1H-imidazole with a suitable two-carbon building block, such as ethyl bromoacetate (B1195939) or a similar haloacetic acid ester. The reaction would likely proceed via nucleophilic substitution, where the nitrogen of the imidazole ring attacks the electrophilic carbon of the haloacetate. The choice of base and solvent would be crucial for optimizing the yield and minimizing side reactions. Given the presence of the electron-withdrawing formyl group, the nucleophilicity of the imidazole nitrogen might be reduced, potentially requiring stronger bases or more reactive alkylating agents. The regioselectivity of the alkylation is also a critical consideration, as alkylation could potentially occur at either of the two nitrogen atoms in the imidazole ring. However, for 4-substituted imidazoles, alkylation typically occurs at the N-1 position.

Following the N-alkylation, the resulting ester, ethyl 2-(4-formyl-1H-imidazol-1-yl)acetate, would then be hydrolyzed under acidic or basic conditions to yield the final product, this compound.

Table 1: Potential Synthetic Routes and Key Parameters for this compound

| Step | Reaction | Key Reagents and Conditions | Potential Challenges |

| 1 | Synthesis of 4-Formyl-1H-imidazole | Oxidation of 4-(hydroxymethyl)-1H-imidazole (e.g., with MnO2); Direct formylation of imidazole; One-pot synthesis from acyclic precursors. | Isomer separation; reaction selectivity. |

| 2 | N-Alkylation | 4-Formyl-1H-imidazole, ethyl bromoacetate, base (e.g., K2CO3, NaH), solvent (e.g., DMF, CH3CN). | Reduced nucleophilicity of imidazole due to the formyl group; regioselectivity. |

| 3 | Hydrolysis | Ethyl 2-(4-formyl-1H-imidazol-1-yl)acetate, acid (e.g., HCl) or base (e.g., NaOH). | Potential for side reactions involving the formyl group under harsh conditions. |

Discovery of Unforeseen Chemical Transformations

The bifunctional nature of this compound opens the door to a range of chemical transformations, some of which may be unexpected. The reactivity of the formyl group, in particular, could lead to interesting and potentially novel chemical structures.

For instance, under strongly basic conditions, the formyl group could potentially undergo a Cannizzaro reaction, leading to a disproportionation to the corresponding alcohol and carboxylic acid. While this is a known reaction for aldehydes lacking an alpha-hydrogen, its occurrence in this specific molecular context would be of interest.

Furthermore, intramolecular reactions between the formyl and carboxylic acid groups, or their derivatives, could lead to the formation of novel heterocyclic systems. For example, conversion of the carboxylic acid to an amide, followed by reductive amination of the formyl group, could pave the way for the synthesis of bicyclic lactams.

The imidazole ring itself can participate in various reactions. For example, the Vilsmeier-Haack reaction, typically used for formylation, could potentially lead to further functionalization of the imidazole ring if applied to a derivative of the target molecule.

Future research should systematically explore the reactivity of this compound under a variety of reaction conditions to uncover these and other unforeseen chemical transformations.

Expansion of Derivative Libraries for Chemical Diversity

The presence of two distinct functional groups, the aldehyde and the carboxylic acid, makes this compound an excellent scaffold for the creation of diverse chemical libraries.

Derivatization of the Formyl Group:

The aldehyde functionality is a versatile handle for a wide array of chemical modifications. These include, but are not limited to:

Reductive amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium borohydride) to yield various substituted aminoethyl-imidazole derivatives.

Wittig reaction: Reaction with phosphorus ylides to form substituted vinylimidazoles.

Formation of Schiff bases, oximes, and hydrazones: Condensation reactions with primary amines, hydroxylamine (B1172632), and hydrazine (B178648) derivatives, respectively. These reactions can introduce a wide range of functional groups and structural diversity.

Oxidation and reduction: The formyl group can be easily oxidized to a carboxylic acid, yielding a dicarboxylic acid derivative, or reduced to a hydroxymethyl group.

Derivatization of the Carboxylic Acid Group:

The carboxylic acid moiety can be readily converted into a variety of other functional groups, such as:

Esters: Reaction with various alcohols under acidic conditions.

Amides: Reaction with primary or secondary amines using a coupling agent (e.g., DCC, EDC).

Acid chlorides: Reaction with thionyl chloride or oxalyl chloride, providing a highly reactive intermediate for further transformations.

The combination of these derivatization strategies on both the formyl and carboxylic acid groups can lead to an exponentially large library of novel compounds with diverse physicochemical properties, which could be screened for various biological activities.

Table 2: Potential Derivatives of this compound

| Functional Group | Reaction Type | Potential Derivatives |

| Formyl | Reductive Amination | N-alkyl/aryl-2-(4-(aminomethyl)-1H-imidazol-1-yl)acetic acids |

| Formyl | Wittig Reaction | 2-(4-(2-substituted-vinyl)-1H-imidazol-1-yl)acetic acids |

| Formyl | Condensation | Schiff bases, oximes, hydrazones |

| Carboxylic Acid | Esterification | Alkyl/aryl 2-(4-formyl-1H-imidazol-1-yl)acetates |

| Carboxylic Acid | Amidation | 2-(4-Formyl-1H-imidazol-1-yl)-N-substituted acetamides |

Advanced Mechanistic and Computational Studies to Guide Synthesis

To fully harness the synthetic potential of this compound, a deep understanding of its electronic structure and reaction mechanisms is essential. Advanced mechanistic and computational studies can provide invaluable insights to guide synthetic efforts.

Density Functional Theory (DFT) calculations can be employed to investigate the electronic properties of the molecule, such as the charge distribution, frontier molecular orbitals (HOMO and LUMO), and electrostatic potential. This information can help predict the reactivity of different sites within the molecule and rationalize the observed regioselectivity in reactions like N-alkylation. For instance, computational studies can help determine the relative nucleophilicity of the two imidazole nitrogens and predict the most likely site of alkylation.

Furthermore, computational modeling can be used to elucidate the mechanisms of potential reactions. By calculating the energy profiles of different reaction pathways, including transition state energies, it is possible to predict the most favorable reaction conditions and identify potential side reactions. This can be particularly useful in optimizing the synthesis of the target molecule and its derivatives.

Mechanistic studies, such as kinetic analysis and isotopic labeling experiments, can complement computational work by providing experimental validation of the proposed reaction pathways. A thorough understanding of the reaction mechanisms will enable the rational design of more efficient and selective synthetic routes.

Future research should focus on a synergistic approach, combining experimental and computational methods to gain a comprehensive understanding of the chemical behavior of this compound. This knowledge will be instrumental in unlocking its full potential as a versatile building block in organic synthesis.

Q & A

Q. How should crystallographic data (e.g., X-ray structures) be validated and deposited?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.